N-(3-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. It features a methoxyphenyl group and a tetrazolyl group attached to a benzamide core. The molecular formula of this compound is CHNO, with a molecular weight of approximately 270.29 g/mol. Its structure can be represented by the following canonical SMILES notation:
The presence of the tetrazole ring in the structure is significant, as tetrazoles are known for their diverse biological activities, including anti-inflammatory and antimicrobial properties. The methoxy group also contributes to the compound's potential pharmacological effects.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
The biological activities of N-(3-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide are primarily attributed to its tetrazole moiety. Tetrazoles are known for exhibiting a broad spectrum of pharmacological effects, including:
The synthesis of N-(3-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide typically involves several key steps:
Industrial production methods may optimize these steps to enhance yield and purity, potentially employing catalysts and controlled reaction conditions
N-(3-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide has several applications in various fields:
Interaction studies focus on the binding affinity of N-(3-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide with various biological targets, including enzymes and receptors. Techniques often employed include:
These studies help elucidate the compound's mechanism of action and potential therapeutic applications .
Several compounds share structural similarities with N-(3-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide. Here is a comparison highlighting its uniqueness:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(3-methoxyphenyl)-2-(1H-tetrazol-1-yl)acetamide | Acetamide core instead of benzamide | Potentially different pharmacological profile |
| N-(4-butylphenyl)-3-(1H-tetrazol-1-yl)benzamide | Different alkyl substitution | Variation in side-chain length affecting activity |
| 5-substituted tetrazole derivatives | Various substituents on the tetrazole ring | Different biological activities based on substitution pattern |
N-(3-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide stands out due to its specific combination of functional groups, which may confer distinct biological activities compared to similar compounds. The presence of both methoxy and tetrazole groups enhances its potential as a therapeutic agent, making it a subject of ongoing research
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